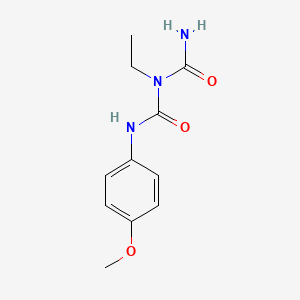![molecular formula C8H16F3NOSi B14434915 N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide CAS No. 83170-48-3](/img/structure/B14434915.png)
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide is a chemical compound widely used in organic synthesis. It is known for its role as a silylating agent, which means it is used to introduce silyl groups into molecules. This compound is particularly valued for its ability to protect functional groups during chemical reactions, making it an essential tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide typically involves the reaction of tert-butyldimethylsilyl chloride with trifluoroacetamide in the presence of a base such as imidazole or dimethylaminopyridine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Deprotection: The silyl groups introduced by this compound can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Silylation: Common reagents include tert-butyldimethylsilyl chloride and trifluoroacetamide.
Deprotection: Fluoride ions from sources like tetra-n-butylammonium fluoride in solvents such as tetrahydrofuran are used to remove the silyl groups.
Major Products Formed
The major products formed from these reactions include silyl-protected alcohols, amines, and carboxylic acids. These protected compounds are more stable and less reactive, allowing for selective reactions to occur on other parts of the molecule .
Aplicaciones Científicas De Investigación
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide involves the formation of a silyl ether, silyl amine, or silyl ester through the reaction of the silyl group with a hydroxyl, amino, or carboxyl group, respectively. The silyl group stabilizes the functional group, preventing unwanted side reactions. The deprotection process involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the Si-O, Si-N, or Si-C bond and the release of the protected functional group .
Comparación Con Compuestos Similares
N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide is unique due to its high reactivity and stability. Similar compounds include:
tert-Butyldimethylsilyl chloride: Used for similar silylation reactions but lacks the trifluoroacetamide component.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications.
Trimethylsilyl chloride: A less bulky silylating agent used for similar purposes.
These compounds differ in their reactivity, stability, and the size of the silyl group, which can influence the outcome of the reactions they are used in.
Propiedades
Número CAS |
83170-48-3 |
|---|---|
Fórmula molecular |
C8H16F3NOSi |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H16F3NOSi/c1-7(2,3)14(4,5)12-6(13)8(9,10)11/h1-5H3,(H,12,13) |
Clave InChI |
PIJWXSSJROBBTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
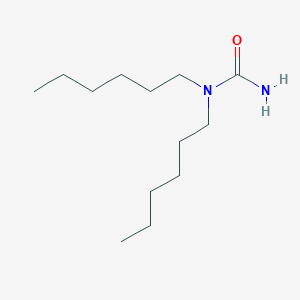
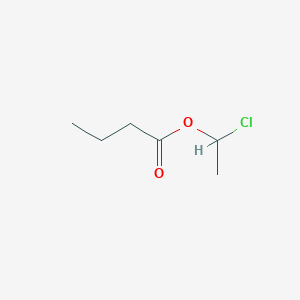
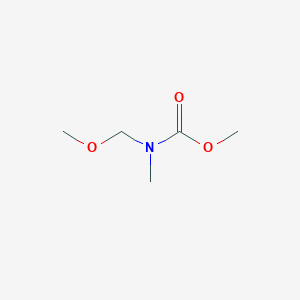


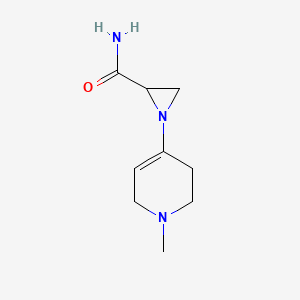

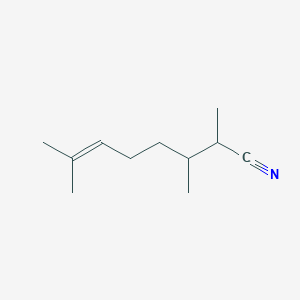
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
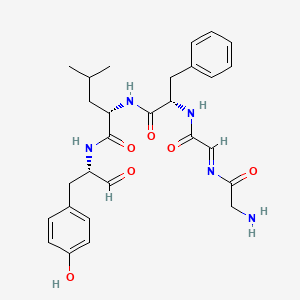

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
